molecular formula C12H13FO3 B1607607 Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate CAS No. 98601-37-7

Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate

Cat. No.: B1607607
CAS No.: 98601-37-7
M. Wt: 224.23 g/mol
InChI Key: XQELSYTZKFGZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate: is an organic compound with a complex structure that includes a fluorinated aromatic ring and a keto ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and ethyl acetoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The mixture is refluxed to facilitate the nucleophilic substitution reaction.

    Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

This compound has potential applications in the development of pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making this compound a valuable candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the keto ester group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chlorophenyl)methyl]-3-oxobutanoate
  • Methyl 2-[(2-bromophenyl)methyl]-3-oxobutanoate
  • Methyl 2-[(2-iodophenyl)methyl]-3-oxobutanoate

Uniqueness

Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of organic compounds, making them more suitable for pharmaceutical applications compared to their halogenated counterparts.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQELSYTZKFGZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374570
Record name methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98601-37-7
Record name methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98601-37-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.